molecular formula C7H15NO5 B13665830 2-Amino-3-methylbutan-1-ol oxalate

2-Amino-3-methylbutan-1-ol oxalate

Cat. No.: B13665830
M. Wt: 193.20 g/mol
InChI Key: KGICYQKQVXUSIX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylbutan-1-ol typically involves the reduction of 2-Acetamido-3-methylbutanal using a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature conditions. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-methylbutan-1-ol oxalate may involve the reaction of 2-Amino-3-methylbutan-1-ol with oxalic acid. This reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and drying .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylbutan-1-ol oxalate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted amino alcohols .

Scientific Research Applications

2-Amino-3-methylbutan-1-ol oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-methylbutan-1-ol oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chiral ligand, binding to specific sites on enzymes and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methylbutan-1-ol oxalate is unique due to its oxalate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific chiral configurations and reactivity profiles .

Properties

Molecular Formula

C7H15NO5

Molecular Weight

193.20 g/mol

IUPAC Name

2-amino-3-methylbutan-1-ol;oxalic acid

InChI

InChI=1S/C5H13NO.C2H2O4/c1-4(2)5(6)3-7;3-1(4)2(5)6/h4-5,7H,3,6H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

KGICYQKQVXUSIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)N.C(=O)(C(=O)O)O

Origin of Product

United States

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